2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H15F3N4OS and its molecular weight is 416.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to intercalate with dna . This suggests that the compound might interact with DNA as its primary target.
Mode of Action
The compound likely interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription .
Biochemical Pathways
These disruptions could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells .
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential DNA intercalating activity. By disrupting DNA structure and interfering with essential cellular processes, the compound could induce cell cycle arrest and apoptosis . This could potentially make it useful as an anticancer agent.
Properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4OS/c1-12-10-17-25-26-19(27(17)16-9-5-2-6-13(12)16)29-11-18(28)24-15-8-4-3-7-14(15)20(21,22)23/h2-10H,11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFMUVUEIZDULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.